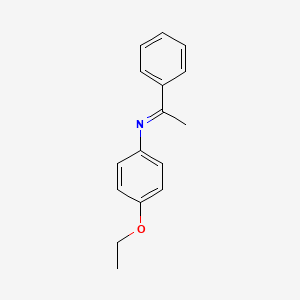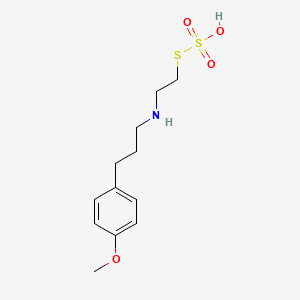
S-2-((3-(p-Methoxyphenyl)propyl)amino)ethyl thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-2-((3-(p-Methoxyphenyl)propyl)amino)ethyl thiosulfate is a chemical compound with the molecular formula C13H21NO4S2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((3-(p-Methoxyphenyl)propyl)amino)ethyl thiosulfate typically involves the reaction of 3-(p-Methoxyphenyl)propylamine with ethylene thiosulfate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control of reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced.
Análisis De Reacciones Químicas
Types of Reactions
S-2-((3-(p-Methoxyphenyl)propyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonate derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted amines and thiosulfates.
Aplicaciones Científicas De Investigación
S-2-((3-(p-Methoxyphenyl)propyl)amino)ethyl thiosulfate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of S-2-((3-(p-Methoxyphenyl)propyl)amino)ethyl thiosulfate involves its interaction with specific molecular targets and pathways. The thiosulfate group can act as a nucleophile, participating in various biochemical reactions. The methoxyphenyl group may contribute to the compound’s ability to interact with biological membranes and proteins, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- S-2-((3-(p-Methoxyphenyl)propyl)amino)ethyl hydrogen thiosulfate
- S-2-((3-(p-Methoxyphenyl)propyl)amino)ethyl sulfonate
- S-2-((3-(p-Methoxyphenyl)propyl)amino)ethyl thiol
Uniqueness
S-2-((3-(p-Methoxyphenyl)propyl)amino)ethyl thiosulfate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
21224-54-4 |
|---|---|
Fórmula molecular |
C12H19NO4S2 |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
1-methoxy-4-[3-(2-sulfosulfanylethylamino)propyl]benzene |
InChI |
InChI=1S/C12H19NO4S2/c1-17-12-6-4-11(5-7-12)3-2-8-13-9-10-18-19(14,15)16/h4-7,13H,2-3,8-10H2,1H3,(H,14,15,16) |
Clave InChI |
PLABENSBAIEBPO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CCCNCCSS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


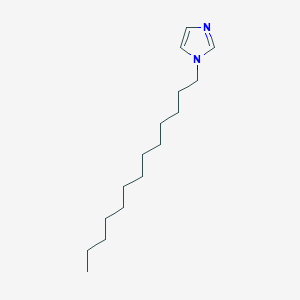




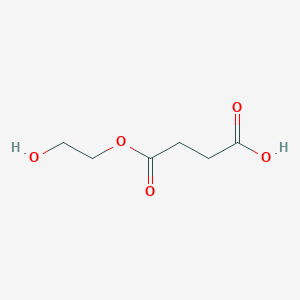
![Tetrakis[(trifluoromethyl)sulfanyl]ethene](/img/structure/B14706917.png)

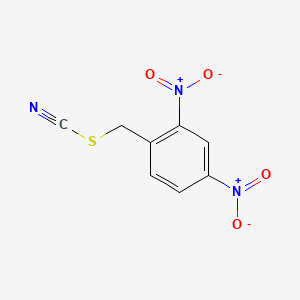

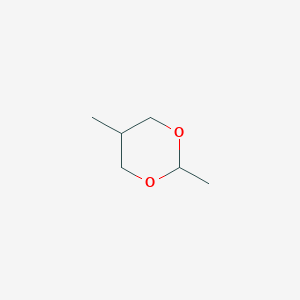
![Methyl 3-{2-[(4-chlorobenzyl)amino]-2-oxoethoxy}naphthalene-2-carboxylate](/img/structure/B14706953.png)
![[1,2,5]Selenadiazolo[3,4-b]pyridine](/img/structure/B14706955.png)
